molecular formula C8H8N2 B126959 2-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 73177-35-2

2-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No. B126959
CAS RN: 73177-35-2
M. Wt: 132.16 g/mol
InChI Key: FTDBLXOLABKXNQ-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[3,2-b]pyridine, also known as 2-Methyl-7-azaindole, is a chemical compound with the molecular formula C8H8N2 . It has a molecular weight of 132.16 g/mol . The IUPAC name for this compound is 2-methyl-1H-pyrrolo[2,3-b]pyridine .


Synthesis Analysis

While specific synthesis methods for 2-methyl-1H-pyrrolo[3,2-b]pyridine were not found, there are studies on the synthesis of related 1H-pyrrolo[3,2-b]pyridine derivatives . These methods often involve ring cleavage reactions and remodeling of (aza)indoles .


Molecular Structure Analysis

The molecular structure of 2-methyl-1H-pyrrolo[3,2-b]pyridine includes a pyrrolopyridine core with a methyl group attached . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its topological polar surface area is 28.7 Ų .


Physical And Chemical Properties Analysis

2-Methyl-1H-pyrrolo[3,2-b]pyridine has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has a rotatable bond count of 0, suggesting rigidity in its molecular structure . The exact mass and monoisotopic mass of the compound are both 132.068748264 g/mol .

Scientific Research Applications

Cancer Therapeutics

2-methyl-1H-pyrrolo[3,2-b]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) , which is implicated in various types of cancers. Abnormal activation of FGFR signaling pathways can lead to the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancers . These derivatives can inhibit cancer cell proliferation, induce apoptosis, and reduce migration and invasion of cancer cells .

Targeted Drug Design

The compound’s ability to bind with FGFR makes it a valuable scaffold for the design of targeted drugs. Researchers have utilized structure-based design strategies to create derivatives of 2-methyl-1H-pyrrolo[3,2-b]pyridine as potent FGFR inhibitors, which could lead to the development of new cancer therapies .

Pharmacological Research

In pharmacological research, 2-methyl-1H-pyrrolo[3,2-b]pyridine serves as a lead compound for further optimization due to its low molecular weight and high activity against FGFRs. This makes it an appealing candidate for the development of novel pharmacological agents .

Metabolic Disorders

Derivatives of 2-methyl-1H-pyrrolo[3,2-b]pyridine have shown potential in reducing blood glucose levels, which may be beneficial in the treatment of metabolic disorders such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Angiogenesis Modulation

The modulation of FGFR-dependent signaling pathways by 2-methyl-1H-pyrrolo[3,2-b]pyridine derivatives can influence angiogenesis, which is the formation of new blood vessels. This has implications for the treatment of diseases where angiogenesis plays a critical role, such as cancer and macular degeneration .

Signal Transduction Research

The compound’s role in signal transduction pathways, particularly those involving the FGF–FGFR axis, is crucial for understanding cellular processes like organ development, cell proliferation, and migration. This makes it an important molecule for signal transduction research .

Resistance to Cancer Therapy

Studying 2-methyl-1H-pyrrolo[3,2-b]pyridine derivatives helps in understanding the mechanisms of resistance to cancer therapy. By inhibiting FGFR-dependent pathways, these compounds could potentially overcome resistance and improve the efficacy of existing cancer treatments .

Lead Compound Optimization

Due to its potent activity and low molecular weight, 2-methyl-1H-pyrrolo[3,2-b]pyridine is considered an attractive lead compound for optimization in drug discovery. Its structural features allow for the development of more effective and selective FGFR inhibitors .

Mechanism of Action

Target of Action

The primary targets of 2-methyl-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . They are found across various tissue types and are expressed to different extents under varying conditions .

Mode of Action

2-methyl-1H-pyrrolo[3,2-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by 2-methyl-1H-pyrrolo[3,2-b]pyridine affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . Therefore, the inhibition of these pathways can potentially halt the progression and development of several cancers .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could make it an appealing lead compound, beneficial for subsequent optimization .

Result of Action

The inhibition of FGFRs by 2-methyl-1H-pyrrolo[3,2-b]pyridine has been shown to have potent activities against various types of tumors . In vitro, it inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Future Directions

The future directions for research on 2-methyl-1H-pyrrolo[3,2-b]pyridine could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the activities observed in related compounds, it may be of interest to investigate its potential as a kinase inhibitor or other therapeutic agent .

properties

IUPAC Name

2-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-5-8-7(10-6)3-2-4-9-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDBLXOLABKXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468964
Record name 2-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-pyrrolo[3,2-b]pyridine

CAS RN

73177-35-2
Record name 2-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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